molecular formula C15H23N3O4S B15240280 N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide

N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide

Katalognummer: B15240280
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: QLNUNKYUCNVTDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C15H23N3O4S It is known for its unique structure, which includes a cycloheptylamino group, an ethyl chain, a nitro group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the following steps:

    Formation of the Cycloheptylamine Intermediate: Cycloheptanone is reacted with ammonia or an amine to form cycloheptylamine.

    Ethylation: The cycloheptylamine is then reacted with ethyl bromide or ethyl chloride to introduce the ethyl group.

    Nitration: The resulting compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the benzene ring.

    Sulfonation: Finally, the compound undergoes sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Sulfonamides: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[2-(Cycloheptylamino)ethyl]-4-ethylbenzamide: Similar structure but with an ethyl group instead of a nitro group.

    N-[2-(Cycloheptylamino)ethyl]-2-methoxypropanamide: Contains a methoxy group instead of a nitro group.

Uniqueness

N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H23N3O4S

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-[2-(cycloheptylamino)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H23N3O4S/c19-18(20)14-7-9-15(10-8-14)23(21,22)17-12-11-16-13-5-3-1-2-4-6-13/h7-10,13,16-17H,1-6,11-12H2

InChI-Schlüssel

QLNUNKYUCNVTDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)NCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.